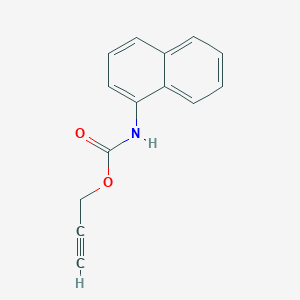

Prop-2-yn-1-yl naphthalen-1-ylcarbamate

Description

Prop-2-yn-1-yl naphthalen-1-ylcarbamate is a carbamate derivative featuring a naphthalene core substituted at the 1-position with a propargyloxycarbamate group. Its synthesis typically involves reacting 1-naphthol with propargyl bromide in the presence of a base like K₂CO₃, followed by carbamate formation via reaction with an isocyanate or chloroformate agent . Structurally, the propargyl group introduces alkyne functionality, which may enhance reactivity or serve as a handle for further derivatization.

This compound is part of a broader class of naphthalene carbamates investigated for antimicrobial activity. For instance, structurally related carbamates, such as 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates, exhibit significant antimycobacterial and antibacterial properties with low cytotoxicity, making them promising candidates for drug development .

Properties

CAS No. |

25216-22-2 |

|---|---|

Molecular Formula |

C14H11NO2 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

prop-2-ynyl N-naphthalen-1-ylcarbamate |

InChI |

InChI=1S/C14H11NO2/c1-2-10-17-14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h1,3-9H,10H2,(H,15,16) |

InChI Key |

YSVPHBCBWURRRJ-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC(=O)NC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing prop-2-yn-1-yl naphthalen-1-ylcarbamate involves the reaction of 2-hydroxy-1-naphthaldehyde with propargyl bromide in the presence of anhydrous potassium carbonate as a base and N,N-dimethylformamide as a solvent. The mixture is stirred at room temperature and then heated to 40°C using ultrasound sonication .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl naphthalen-1-ylcarbamate undergoes various types of chemical reactions, including:

Cyclocondensation: It can react with phenyl isothiocyanate to form 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.

Common Reagents and Conditions

Oxidation: Visible light and molecular oxygen are used as reagents under mild conditions.

Cyclocondensation: Phenyl isothiocyanate and carbon disulfide in the presence of potassium hydroxide.

Major Products

Oxidation: Formamides.

Cyclocondensation: 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones.

Scientific Research Applications

Prop-2-yn-1-yl naphthalen-1-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which prop-2-yn-1-yl naphthalen-1-ylcarbamate exerts its effects involves its ability to act as a photosensitizer. Upon exposure to visible light, it generates singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the compound’s oxidative reactions.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Prop-2-yn-1-yl naphthalen-1-ylcarbamate shares a naphthalene-carbamate backbone with compounds like 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates (e.g., compounds 3–15 and 16–28 in ). Key differences lie in the substituents on the phenyl ring (e.g., chloro, nitro) and the propargyl group.

Table 1: Substituent Effects on Antimicrobial Activity

| Compound Class | Substituent (R) | MIC* against M. tuberculosis (µg/mL) | Cytotoxicity (IC₅₀, µM) |

|---|---|---|---|

| 1-[(2-Cl-phenyl)carbamoyl] | Cl | 1.6–3.1 | >30 |

| 1-[(2-NO₂-phenyl)carbamoyl] | NO₂ | 0.8–1.6 | >30 |

| Prop-2-yn-1-yl carbamate | Propargyl | Data pending† | N/A |

The nitro-substituted derivatives exhibit superior activity, likely due to enhanced electron-withdrawing effects, while the propargyl group may confer unique reactivity or pharmacokinetic properties.

Comparison with Prop-2-en-1-yl N-phenylcarbamate

Prop-2-en-1-yl N-phenylcarbamate () differs in two key aspects:

Alkyne vs. Alkene : The propargyl (C≡C) group in Prop-2-yn-1-yl carbamate offers orthogonal reactivity (e.g., click chemistry) compared to the alkene (C=C) in Prop-2-en-1-yl carbamate.

Applications : While Prop-2-en-1-yl carbamate is used in agrochemicals and polymer synthesis, Prop-2-yn-1-yl derivatives are primarily explored for antimicrobial applications .

Table 2: Structural and Functional Comparison

| Property | This compound | Prop-2-en-1-yl N-phenylcarbamate |

|---|---|---|

| Core Structure | Naphthalene | Benzene |

| Functional Group | Alkyne (C≡C) | Alkene (C=C) |

| Primary Applications | Antimicrobial agents | Agrochemicals, polymers |

| Synthetic Flexibility | High (via alkyne coupling) | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.